molecular formula C10H12ClNO B13947944 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one CAS No. 205584-62-9

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one

Cat. No.: B13947944
CAS No.: 205584-62-9
M. Wt: 197.66 g/mol
InChI Key: NAOQUNJIMGUZSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves several steps. One common method includes the reaction of 2-amino-3,4-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

205584-62-9

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-amino-3,4-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-3-4-8(9(13)5-11)10(12)7(6)2/h3-4H,5,12H2,1-2H3

InChI Key

NAOQUNJIMGUZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)CCl)N)C

Origin of Product

United States

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